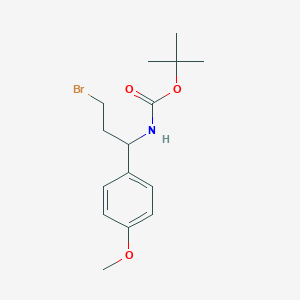

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(9-10-16)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVVYYWYCSWULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process. We detail a robust two-step synthetic pathway commencing from the commercially available 3-amino-1-(4-methoxyphenyl)propan-1-ol. The synthesis involves the chemoselective protection of the primary amine using a tert-butyloxycarbonyl (Boc) group, followed by the substitution of the primary hydroxyl group with bromine under conditions compatible with the acid-labile Boc protecting group. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles for a successful synthesis.

Introduction

This compound is a key synthetic intermediate. Its structure combines a chiral benzylic amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, with a terminal alkyl bromide. This arrangement makes it an ideal precursor for introducing the 1-(4-methoxyphenyl)propylamine pharmacophore into larger molecules. The terminal bromide serves as an excellent electrophile for alkylation reactions, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal the primary amine for subsequent coupling reactions.[1] The Boc group is favored in multi-step syntheses due to its stability in a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles.[][3]

Synthetic Strategy and Retrosynthesis

The chosen synthetic pathway is designed for efficiency, high yield, and scalability, starting from a readily available precursor. The core strategy involves two sequential transformations: amine protection followed by hydroxyl-to-bromide conversion.

Retrosynthetic Analysis:

Our retrosynthetic analysis of the target molecule identifies the primary disconnections at the C-Br and C-N bonds. The most logical approach is to first install the Boc protecting group onto a precursor containing both an amine and a hydroxyl functional group, and then convert the hydroxyl group to the bromide. This avoids potential side reactions that could occur if the highly nucleophilic primary amine were present during the bromination step. This leads us back to the starting material, 3-amino-1-(4-methoxyphenyl)propan-1-ol.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: N-Boc Protection of 3-amino-1-(4-methoxyphenyl)propan-1-ol

Principle and Rationale

The first step is the chemoselective protection of the primary amine of 3-amino-1-(4-methoxyphenyl)propan-1-ol. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. A mild base, such as sodium bicarbonate or triethylamine, is used to neutralize the resulting carbonic acid byproduct and drive the reaction to completion.[1][4] Tetrahydrofuran (THF) is an excellent solvent choice as it readily dissolves both the polar starting material and the nonpolar (Boc)₂O reagent. A biphasic system with water can also be employed to facilitate the dissolution of the base and the starting material.[1]

Detailed Experimental Protocol

-

To a round-bottom flask, add 3-amino-1-(4-methoxyphenyl)propan-1-ol (1.0 eq).

-

Dissolve the starting material in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

-

Add the (Boc)₂O solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, reduce the volume of the solvent in vacuo to remove the THF.

-

Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate as a crude product, which can often be used in the next step without further purification.

Step 2: Bromination via Appel Reaction

Principle and Rationale

The conversion of the primary alcohol in the Boc-protected intermediate to an alkyl bromide is achieved using the Appel reaction. This method is exceptionally well-suited for this synthesis because it proceeds under mild, neutral conditions, thereby preserving the acid-sensitive Boc protecting group.[5] The reaction involves the in-situ formation of a phosphonium salt from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The alcohol then attacks the activated phosphorus, and subsequent intramolecular displacement by the bromide ion yields the desired alkyl bromide, triphenylphosphine oxide, and bromoform. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reagents.

Detailed Experimental Protocol

-

Dissolve the crude tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate 95:5 to 80:20), is effective. The product is less polar than the triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield This compound as a pure solid or oil.

Overall Workflow and Data Summary

The complete synthesis is a streamlined two-step process from the starting amino alcohol to the final bromo-functionalized product.

Caption: Overall synthetic workflow.

Table 1: Reagent Summary

| Step | Reagent | MW ( g/mol ) | Eq. | Moles (mmol) | Mass/Volume |

| 1 | 3-amino-1-(4-methoxyphenyl)propan-1-ol | 181.23 | 1.0 | 10.0 | 1.81 g |

| 1 | Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 | 11.0 | 2.40 g |

| 1 | Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.5 | 15.0 | 1.26 g |

| 2 | tert-butyl (3-hydroxy...)carbamate | 281.36 | 1.0 | ~9.0 (est.) | ~2.53 g (crude) |

| 2 | Carbon Tetrabromide (CBr₄) | 331.63 | 1.5 | 13.5 | 4.48 g |

| 2 | Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 13.5 | 3.54 g |

Quantities are based on a 10.0 mmol scale for the starting material.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Appearance: White to off-white solid or pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include the aromatic protons of the methoxyphenyl group (two doublets, ~6.8-7.3 ppm), the methoxy singlet (~3.8 ppm), the benzylic proton (multiplet, ~4.8-5.0 ppm), the methylene protons adjacent to the bromine and the nitrogen (multiplets, ~2.0-3.5 ppm), and the large singlet for the Boc group's tert-butyl protons (~1.4 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon, the two aliphatic carbons of the propane chain, the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm) are expected.

-

Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for the bromine atom, with major peaks corresponding to [M+Na]⁺ or [M+H-Boc+H]⁺.

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

-

Carbon Tetrabromide (CBr₄): Is toxic and an irritant. Avoid inhalation and skin contact.

-

Triphenylphosphine (PPh₃): Is an irritant.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the procedure.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound. The methodology employs standard, high-yielding reactions and utilizes a protection-substitution strategy that is both logical and effective. The use of the Appel reaction for the critical bromination step ensures compatibility with the acid-labile Boc protecting group, making this protocol robust for producing this important synthetic building block for further elaboration in drug discovery programs.

References

-

Fisher Scientific. Amine Protection / Deprotection.

-

Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

-

MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021).

-

The Royal Society of Chemistry. Experimental Procedures.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4.

-

ResearchGate. Synthesis of N-BOC amines by various routes.

-

Google Patents. Process for the deprotection of protected amines. WO2007128463A1.

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.

-

ResearchGate. New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones.

-

arXiv. Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. (2019).

-

Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.

-

BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).

-

ResearchGate. A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine.

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022).

-

Google Patents. Crystallization method of Boc-amino acid. CN112661672A.

Sources

An In-Depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane, with the Chemical Abstracts Service (CAS) number 924818-01-9, is a valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a Boc-protected amine, a phenyl ring activated by a methoxy group, and a reactive bromo-functionalized propyl chain, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and its significant applications in the field of drug discovery, underpinned by established chemical principles and supported by relevant literature.

Chemical Identity and Properties

A clear definition of the subject compound is crucial for its effective utilization. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 924818-01-9 |

| Chemical Name | tert-butyl (3-bromo-1-(4-methoxyphenyl)propyl)carbamate |

| Molecular Formula | C₁₅H₂₂BrNO₃ |

| Molecular Weight | 344.24 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Mechanistic Insights

The overall synthetic workflow can be visualized as a three-step process:

-

Boc-Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the amino function of a suitable precursor.

-

Reduction: Conversion of a carboxylic acid to a primary alcohol.

-

Bromination: Substitution of the hydroxyl group with a bromine atom.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Reduction of 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid to N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol

The reduction of the carboxylic acid functionality in N-protected amino acids to the corresponding amino alcohols is a well-established transformation.[1][2] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are highly effective for this purpose due to their chemoselectivity for carboxylic acids in the presence of the Boc-protecting group.

Materials:

-

3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 3-(Boc-amino)-3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add BH₃·THF (typically 1.5-2.0 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amino alcohol.

Causality: The use of borane ensures the selective reduction of the carboxylic acid without affecting the Boc-protecting group, which is sensitive to strong acidic conditions. The methanolic quench is essential to safely neutralize the highly reactive borane reagent.

Step 2: Bromination of N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol to this compound

The conversion of a primary alcohol to a primary alkyl bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The Appel reaction is often preferred for its milder conditions.

Materials:

-

N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-Boc-3-amino-3-(4-methoxyphenyl)propan-1-ol (1 equivalent) and CBr₄ (1.5 equivalents) in anhydrous DCM under an inert atmosphere at 0 °C.

-

To this solution, add PPh₃ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the target compound, this compound.

Causality: The Appel reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. This method is generally high-yielding and avoids the strongly acidic conditions that could potentially cleave the Boc-protecting group.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. Key expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons of the propyl chain, and the characteristic singlet for the tert-butyl protons of the Boc group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the carbamate, and the C-O stretching of the methoxy group.

-

Melting Point: A sharp melting point is indicative of high purity.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.

-

Scaffold for Bioactive Molecules: The functionalized aminopropane backbone is a common feature in a variety of biologically active molecules. The Boc-protected amine allows for the selective introduction of substituents, while the bromo group serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions.

-

Synthesis of Heterocyclic Compounds: The reactive nature of the bromo- and amino- groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. For instance, intramolecular cyclization or reactions with other bifunctional molecules can lead to the formation of piperidines, azepanes, and other nitrogen-containing rings.

-

Intermediate in Targeted Therapies: The 4-methoxyphenyl group can be a key pharmacophoric element or a modifiable site for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The versatility of the bromo- and amino- functionalities allows for the attachment of this core structure to other molecular fragments to create targeted therapies. For example, similar structures have been explored as intermediates in the synthesis of compounds targeting the central nervous system and in the development of anti-fibrotic agents.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Patent US-11291662-B2. [Link]

-

Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110. [Link]

- Google P

-

McCarthy, T. D., et al. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

Wang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1025718. [Link]

- Google Patents.

-

Wang, S., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 10(15), 8560-8566. [Link]

-

National Science Foundation Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

- Google Patents. 3-aminochroman compounds - US5273994A.

-

MDPI. Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. [Link]

-

PubChem. tert-Butyl (3-(4-aminophenoxy)propyl)carbamate. [Link]

-

ResearchGate. Conversion of Amino Acids into Amino Alcohols. [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

-

National Institutes of Health. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

bioRxiv. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. [Link]

- Google Patents.

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9) is a key chiral building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical agents. Its unique structure, incorporating a Boc-protected amine, a chiral benzylic center, an aryl ether, and an alkyl bromide, imparts a specific set of physical properties that are critical for its handling, reaction setup, purification, and storage. This guide provides a comprehensive overview of these properties, not merely as a list of data, but as a framework for understanding their determination and significance. We will delve into the expert methodologies for characterizing this and similar molecules, ensuring that researchers can confidently assess the quality and behavior of this important synthetic intermediate.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to confirm its molecular structure and key identifiers. These details are fundamental to interpreting all subsequent physical and spectral data.

-

Chemical Name: tert-butyl (3-bromo-1-(4-methoxyphenyl)propyl)carbamate

-

Molecular Formula: C₁₅H₂₂BrNO₃

-

Molecular Weight: 344.24 g/mol

The structure features a central propane chain. At C1, it bears a 4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protected amine. The C3 position is substituted with a bromine atom, rendering it an electrophilic center for subsequent synthetic transformations. The C1 carbon is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The physical properties, particularly the melting point of a pure enantiomer, may differ from that of a racemic mixture.

Table 1: Core Molecular Identifiers

| Property | Value |

| IUPAC Name | tert-butyl N-[3-bromo-1-(4-methoxyphenyl)propyl]carbamate |

| CAS Number | 924818-01-9 |

| Molecular Formula | C₁₅H₂₂BrNO₃ |

| Molecular Weight | 344.24 g/mol |

| Chirality | Exists as (R) and (S) enantiomers |

Physicochemical Properties: Determination and Significance

The bulk properties of a compound dictate its behavior on a macroscopic scale. For a synthetic intermediate, properties like melting point and solubility are of paramount practical importance, influencing purification methods such as recrystallization and informing the choice of reaction solvents.

Physical State and Appearance

Based on its molecular weight and functional groups, this compound is expected to be a white to off-white solid at room temperature. The crystalline nature of a pure sample is a key indicator of its purity.

Melting Point

The melting point is a critical and readily determined physical property that serves as a primary indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broadened melting range.

| Property | Predicted/Typical Value | Significance in Drug Development |

| Physical State | Solid | Ease of handling, weighing, and storage. |

| Melting Point (°C) | Not publicly available | Key indicator of purity; crucial for quality control. |

| Boiling Point (°C) | > 300 (Predicted) | Not practically relevant; likely to decompose upon heating. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water. | Dictates choice of solvents for reaction, extraction, and chromatography. |

This protocol describes a self-validating system for accurate melting point measurement using a modern digital apparatus (e.g., a Mel-Temp).[4][5]

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity.[6]

-

Place a small amount of the solid on a clean, dry watch glass.

-

Finely powder the sample using a spatula.

-

Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[6] The packed sample height should be 2-3 mm for an accurate reading.[7]

-

-

Measurement:

-

Rapid Preliminary Measurement: Set the apparatus to heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6]

-

Place a new, properly prepared capillary tube into the heating block.

-

Set the heating rate to 1-2°C per minute. A slow heating rate is crucial for accuracy.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Trustworthiness and Validation:

-

Perform the measurement in duplicate or triplicate until consistent values are obtained.

-

Calibrate the apparatus periodically using certified reference standards with known melting points.[7]

-

Caption: Workflow for accurate melting point determination.

Solubility

The solubility profile is dictated by the principle of "like dissolves like." The large nonpolar aromatic ring and the bulky Boc group suggest poor solubility in water. Conversely, the presence of polar ether and carbamate groups, along with the overall organic nature, predicts good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), chloroform, and methanol.

A systematic approach to determining solubility is crucial for selecting appropriate solvents for reactions and purifications. This protocol is a simplified version based on the principles of the OECD 105 Test Guideline.[8][9][10][11][12]

-

Setup: Prepare a series of labeled vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Addition: Add a small, pre-weighed amount of the compound (e.g., ~1 mg) to each vial.

-

Observation: Agitate the vials (e.g., using a vortex mixer) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 20°C). Observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Slightly Soluble: If the solid partially dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Causality: The high solubility in solvents like DCM is due to favorable dipole-dipole interactions and van der Waals forces. The insolubility in water is due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a large hydrophobic molecule.

Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's framework and functional groups, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the presence and connectivity of protons in the structure. For this compound, specific signals are expected that confirm the successful synthesis and purity of the compound.[13]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Key Feature |

| -C(CH₃)₃ (Boc group) | ~1.4 | Singlet (s) | 9H | Confirms presence of the Boc protecting group. |

| -CH₂-Br | ~3.4 - 3.6 | Triplet (t) | 2H | Downfield shift due to electronegative Br. |

| -CH₂-CH₂Br | ~2.0 - 2.3 | Multiplet (m) | 2H | Diastereotopic protons, complex splitting. |

| -OCH₃ (methoxy group) | ~3.8 | Singlet (s) | 3H | Characteristic shift for an aryl methyl ether. |

| Ar-H (aromatic) | ~6.8 (ortho to OMe), ~7.2 (meta to OMe) | Doublet (d) | 4H (2H+2H) | Classic AA'BB' system for a 1,4-disubstituted ring. |

| CH-N | ~4.6 - 4.8 | Multiplet (m) | 1H | Benzylic proton, shifted downfield by N and Ar. |

| N-H | ~5.0 - 5.5 | Broad (br s) | 1H | Broad signal due to quadrupole relaxation and exchange. |

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and spectrometer frequency.[14]

-

Sample Preparation: Weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.[13]

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). A typical acquisition involves 8-16 scans.

-

Data Processing: Process the data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and calibration of the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]

-

Interpretation:

-

Chemical Shift: Analyze the position of each signal to identify the type of proton.[15]

-

Integration: Measure the area under each peak to determine the relative ratio of protons.[15]

-

Multiplicity: Analyze the splitting pattern (singlet, doublet, triplet, etc.) to determine the number of neighboring protons (n+1 rule).[15]

-

Causality: The large singlet at ~1.4 ppm integrating to 9 protons is the definitive proof of successful Boc protection. The downfield shifts of protons near the bromine and nitrogen atoms confirm their attachment.[13]

-

Caption: Logic flow for interpreting a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (carbamate) | ~3300 - 3400 | Medium | Stretch |

| C-H (sp³ aromatic) | ~3000 - 3100 | Medium | Stretch |

| C-H (sp³ aliphatic) | ~2850 - 2980 | Strong | Stretch |

| C=O (carbamate) | ~1680 - 1710 | Strong | Stretch |

| C-O (ether/carbamate) | ~1050 - 1250 | Strong | Stretch |

| C-Br (alkyl bromide) | ~550 - 650 | Medium-Strong | Stretch |

The thin film method is often preferred for its simplicity and the high quality of spectra obtained.[16][17]

-

Preparation: Dissolve a few milligrams of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[16]

-

Application: Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Validation: The presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and an N-H stretch around 3350 cm⁻¹ provides strong evidence for the Boc-carbamate group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass of the parent ion, which can be used to confirm the molecular formula.

-

Expected Ion: For C₁₅H₂₂BrNO₃, the exact mass is 343.0834 (for ⁷⁹Br) and 345.0813 (for ⁸¹Br).

-

Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Isotopic Pattern: A key validation feature is the presence of two major peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent like methanol or acetonitrile.[18] The sample must be pure, as non-volatile impurities like salts can interfere with ionization.[19]

-

Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[18][19]

-

Interpretation: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The experimentally determined exact mass is compared to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Conclusion

The physical and spectroscopic properties of this compound are intrinsically linked to its molecular structure. A thorough characterization, grounded in robust and validated experimental methodologies, is essential for any researcher or drug development professional using this versatile intermediate. By understanding not just the data, but the causality behind the experimental protocols and the interpretation of the results, scientists can ensure the quality of their materials, the reproducibility of their reactions, and the ultimate success of their synthetic campaigns. This guide provides the foundational knowledge and practical protocols to achieve that standard of scientific integrity.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (n.d.). BenchChem. Retrieved January 3, 2026.

- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 3, 2026.

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 3, 2026.

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 3, 2026.

- Melting point determination. (n.d.). University of Calgary. Retrieved January 3, 2026.

- Determination of Melting Points. (n.d.). Penn State University. Retrieved January 3, 2026.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- OECD. (1995). Test No.

- Water Solubility. (n.d.). Scymaris. Retrieved January 3, 2026.

- Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 3, 2026.

- OECD 105 – Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 3, 2026.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved January 3, 2026.

- Nichols, L. (2025, August 20). 4.

- HRMS Analysis. (n.d.). University of Texas Medical Branch. Retrieved January 3, 2026.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved January 3, 2026.

- This compound. (n.d.). ChemicalBook. Retrieved January 3, 2026.

- HRMS sample submission guidelines. (n.d.). University of Toledo. Retrieved January 3, 2026.

- 924818-01-9|this compound. (n.d.). BLDpharm. Retrieved January 3, 2026.

- Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate. (n.d.). Smolecule. Retrieved January 3, 2026.

- A Guide to 1H NMR Chemical Shift Values. (n.d.). Compound Interest. Retrieved January 3, 2026.

- The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.

- Introduction to HNMR Interpretation. (n.d.). OpenOChem Learn. Retrieved January 3, 2026.

- This compound. (n.d.). Laibo Chem. Retrieved January 3, 2026.

- 924818-01-9 | CAS DataBase. (n.d.). ChemicalBook. Retrieved January 3, 2026.

Sources

- 1. This compound CAS#: 924818-01-9 [chemicalbook.com]

- 2. 924818-01-9|this compound|BLD Pharm [bldpharm.com]

- 3. 924818-01-9 | CAS DataBase [m.chemicalbook.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. benchchem.com [benchchem.com]

- 14. compoundchem.com [compoundchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. HRMS Analysis [utmb.edu]

- 19. utoledo.edu [utoledo.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS No. 924818-01-9), a valuable intermediate in organic synthesis and drug discovery. This document delves into the logical design of its synthetic pathway, offers detailed, field-proven experimental protocols, and presents a thorough analysis of the expected characterization data. By integrating expert insights with established chemical principles, this guide serves as a practical resource for researchers working with this and structurally related molecules. We will explore the nuances of reaction mechanisms, the rationale behind procedural steps, and the interpretation of spectroscopic data, ensuring a self-validating approach to its preparation and analysis.

Introduction: Strategic Importance and Molecular Profile

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a Boc-protected amine, a stable and readily cleavable protecting group, a chiral center, and a terminal bromide, which is an excellent leaving group for various nucleophilic substitution reactions. The 4-methoxyphenyl group often imparts favorable pharmacokinetic properties in drug candidates. This combination of features makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and molecular probes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 924818-01-9 | BLDpharm[1] |

| Molecular Formula | C₁₅H₂₂BrNO₃ | BLDpharm[1] |

| Molecular Weight | 344.24 g/mol | BLDpharm[1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)CCBr | PubChem |

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The key disconnection lies at the C-N bond of the amine, leading back to a primary amine and di-tert-butyl dicarbonate (Boc₂O). The precursor amine, 1-(4-methoxyphenyl)-3-bromopropan-1-amine, can be conceptually derived from the reduction of a corresponding oxime or nitrile, or more directly, through the addition of a suitable nucleophile to 4-methoxybenzaldehyde.

A robust and commonly employed strategy involves the use of a Grignard reagent derived from a protected 3-bromopropylamine. However, to avoid self-quenching, the amine must be protected with a group stable to Grignard reaction conditions, which is not the Boc group. A more practical and widely adopted approach is a two-step process:

-

Nucleophilic addition to an aldehyde: This involves the reaction of 4-methoxybenzaldehyde with a suitable three-carbon nucleophile containing a masked amino group.

-

Boc Protection: Subsequent protection of the resulting primary amine with di-tert-butyl dicarbonate.

An alternative, and often more straightforward method, involves the reduction of an appropriate precursor. For the purpose of this guide, we will focus on a reductive amination approach, which is known for its efficiency and good yields.

Experimental Section: A Validated Synthetic Protocol

This section details a reliable, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis of 1-(4-methoxyphenyl)-3-bromopropan-1-one

-

Rationale: The synthesis begins with the preparation of the ketone precursor. This is achieved via a Friedel-Crafts acylation of anisole with 3-bromopropionyl chloride. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic aromatic substitution. The para-directing effect of the methoxy group ensures the desired regioselectivity.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add 3-bromopropionyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of anisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl (aq).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-3-bromopropan-1-one as a solid.

-

Reductive Amination to form 1-(4-methoxyphenyl)-3-bromopropan-1-amine

-

Rationale: The ketone is converted to the primary amine via reductive amination. This can be achieved in one pot by reacting the ketone with an ammonia source and a reducing agent. Sodium borohydride is a suitable reducing agent for the intermediate imine.

-

Protocol:

-

Dissolve 1-(4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of 1 M HCl (aq) until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2 M NaOH (aq) to pH > 12 and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude amine, which can be used in the next step without further purification.

-

N-Boc Protection

-

Rationale: The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions to deprotonate the ammonium salt and facilitate the nucleophilic attack of the amine on the Boc anhydride.[2]

-

Protocol:

-

Dissolve the crude 1-(4-methoxyphenyl)-3-bromopropan-1-amine (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

After completion (monitored by TLC), extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a pure product.

-

Characterization Data and Interpretation

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | d | 2H | Ar-H (ortho to OMe) | Aromatic protons deshielded by the ring current. |

| ~6.88 | d | 2H | Ar-H (meta to OMe) | Aromatic protons shielded by the electron-donating methoxy group. |

| ~4.8-5.0 | m | 1H | CH-N | Methine proton adjacent to the nitrogen and the aromatic ring. |

| ~3.79 | s | 3H | OCH₃ | Singlet for the methoxy group protons. |

| ~3.4-3.6 | m | 2H | CH₂-Br | Methylene protons adjacent to the electronegative bromine atom. |

| ~2.2-2.4 | m | 2H | CH₂-CH₂Br | Methylene protons adjacent to the chiral center. |

| ~1.42 | s | 9H | C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |

| ~4.5-5.5 | br s | 1H | NH | Broad singlet for the carbamate proton, may exchange with D₂O. |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | Ar-C (para to CH) | Aromatic carbon attached to the methoxy group. |

| ~155.5 | C=O (carbamate) | Carbonyl carbon of the Boc group. |

| ~134.0 | Ar-C (ipso) | Aromatic carbon attached to the propyl chain. |

| ~128.0 | Ar-C (ortho to OMe) | Aromatic carbons ortho to the methoxy group. |

| ~114.0 | Ar-C (meta to OMe) | Aromatic carbons meta to the methoxy group. |

| ~79.5 | C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~55.2 | OCH₃ | Carbon of the methoxy group. |

| ~53.0 | CH-N | Methine carbon attached to the nitrogen. |

| ~38.0 | CH₂-CH₂Br | Methylene carbon adjacent to the chiral center. |

| ~32.0 | CH₂-Br | Methylene carbon attached to the bromine. |

| ~28.4 | C(CH₃)₃ | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, sharp | N-H stretch (carbamate) |

| 3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1610, 1510 | Medium | C=C stretch (aromatic) |

| ~1250, 1030 | Strong | C-O stretch (ether and carbamate) |

| ~650-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For C₁₅H₂₂BrNO₃, the expected monoisotopic mass is approximately 343.08 g/mol for the ⁷⁹Br isotope and 345.08 g/mol for the ⁸¹Br isotope, in a roughly 1:1 ratio.

-

Expected Fragmentation: Common fragmentation patterns would include the loss of the Boc group ([M-100]⁺), loss of the bromine atom ([M-79/81]⁺), and cleavage of the propyl chain.

Visualizing the Workflow

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Figure 1: A step-by-step synthetic workflow for the target compound.

Figure 2: A logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a reliable synthetic protocol and outlining the expected analytical data, this document aims to empower researchers in their synthetic endeavors. The provided rationale for each experimental step and the interpretation of spectroscopic data are intended to foster a deeper understanding and facilitate troubleshooting. Adherence to the described self-validating protocols will ensure the successful and reproducible synthesis of this valuable chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved from [Link]

-

Chemsrc. (n.d.). tert-Butyl 3-bromopropylcarbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butyl carbamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

-

PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a key chiral intermediate, valuable for its versatile functional handles: a protected amine, a reactive alkyl bromide, and a methoxy-activated aromatic ring. Its utility in constructing more complex molecules, particularly within pharmaceutical development, necessitates unambiguous structural confirmation and purity assessment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of the expected spectral data, present standardized protocols for data acquisition, and offer a detailed interpretation, blending foundational principles with practical insights for researchers and scientists in the field.

Molecular Structure and Spectroscopic Correlation

To effectively interpret the spectral data, we must first dissect the molecule into its constituent proton and carbon environments. Each unique environment will give rise to a distinct signal in the NMR spectra, while the overall structure and bond strengths will dictate the fragmentation patterns observed in mass spectrometry.

Caption: Molecular structure of this compound with key positions labeled.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Theoretical Predictions

Based on the molecular structure, we can predict the following signals:

-

Aromatic Protons (4-methoxyphenyl): The para-substituted ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry. Protons ortho to the methoxy group will be shielded compared to those ortho to the propane substituent.

-

Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating nature of the oxygen.[1]

-

Amine Proton (-NH-): The signal for the NH proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Benzylic/Chiral Proton (Hα): This single proton is attached to a carbon bearing three distinct electronegative or bulky groups (aromatic ring, NH-Boc, and the alkyl chain), causing a significant downfield shift. It will be split by the adjacent methylene protons (Hβ).

-

Propane Backbone Protons (Hβ, Hγ): The two methylene groups (CH₂) are diastereotopic and will exhibit complex splitting patterns (multiplets). The Hγ protons, being adjacent to the electronegative bromine atom, will be shifted further downfield than the Hβ protons.

-

Boc Group Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated, resulting in a strong, sharp singlet.

Experimental Protocol: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

-

Standard: The solvent typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

-

Mixing: Gently vortex or invert the tube until the sample is fully dissolved.

-

Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Data Interpretation and Summary

The expected ¹H NMR data are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) | 2H | AA'BB' system with protons ortho to the electron-donating methoxy group appearing upfield.[2][3] |

| Aromatic (ortho to -CH) | 7.1 - 7.3 | Doublet (d) | 2H | Protons ortho to the alkyl substituent are less shielded.[4] |

| Amine (-NH-) | 4.8 - 5.5 | Broad Singlet (br s) | 1H | Chemical shift and peak shape are solvent and concentration dependent. |

| Benzylic (Hα) | 4.6 - 4.9 | Multiplet (m) | 1H | Deshielded by the adjacent aromatic ring, nitrogen, and its chiral nature. |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | Characteristic sharp signal for a methoxy group on an aromatic ring.[1] |

| Propyl (Hγ, -CH₂Br) | 3.3 - 3.5 | Triplet (t) or Multiplet (m) | 2H | Deshielded by the adjacent electronegative bromine atom. |

| Propyl (Hβ, -CH₂-) | 2.0 - 2.3 | Multiplet (m) | 2H | Complex splitting due to coupling with both Hα and Hγ. |

| Boc (-C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | 9H | Strong, characteristic signal for the tert-butyl protecting group.[5][6] |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the different carbon environments within the molecule. With complete proton decoupling, each unique carbon atom typically appears as a single line.

Theoretical Predictions

We expect to see signals for each unique carbon atom:

-

Aromatic Carbons: Six distinct signals are expected for the para-substituted ring, though some may overlap. The carbon atom bonded to the methoxy group (ipso-carbon) will be the most downfield, while the carbon bonded to the propane chain will also be significantly downfield.

-

Boc Group Carbons: Three signals are associated with the Boc group: the carbonyl carbon (C=O), the quaternary carbon (-C(CH₃)₃), and the three equivalent methyl carbons (-C(CH₃)₃).[5]

-

Methoxy Carbon: A single peak for the -OCH₃ carbon.[7]

-

Propane Backbone Carbons: Three distinct signals for the carbons corresponding to Cα, Cβ, and Cγ. The Cγ attached to bromine will be shifted downfield due to the halogen's electronegativity.

Experimental Protocol

The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR data acquisition. The experiment is run with broadband proton decoupling to simplify the spectrum into single lines for each carbon.

Data Interpretation and Summary

The expected ¹³C NMR data are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Boc Carbonyl (-C=O) | 155 - 157 | Characteristic chemical shift for a carbamate carbonyl.[5][8] |

| Aromatic (C-OCH₃) | 158 - 160 | The ipso-carbon attached to the oxygen is the most deshielded aromatic carbon. |

| Aromatic (C-CH) | 130 - 135 | The ipso-carbon attached to the propane chain. |

| Aromatic (CH) | 114 - 130 | Four signals are expected in this range for the remaining aromatic CH carbons. |

| Boc Quaternary (-C(CH₃)₃) | 79 - 81 | The quaternary carbon of the tert-butyl group is a key identifier.[5] |

| Methoxy (-OCH₃) | 55 - 56 | Typical range for an aromatic methoxy carbon.[1][7] |

| Benzylic (Cα) | 52 - 56 | Carbon atom attached to the nitrogen and the aromatic ring. |

| Propyl (Cβ) | 35 - 40 | The central methylene carbon of the propane chain. |

| Propyl (Cγ, -CH₂Br) | 32 - 35 | Shift is influenced by the attached bromine atom. |

| Boc Methyls (-C(CH₃)₃) | 28 - 29 | Strong signal from the three equivalent methyl carbons of the Boc group.[5] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Theoretical Predictions

-

Molecular Ion Peak: The molecular formula is C₁₅H₂₂BrNO₃. A critical feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M (⁷⁹Br) + H]⁺: m/z ≈ 344.08

-

[M (⁸¹Br) + H]⁺: m/z ≈ 346.08

-

-

Fragmentation Patterns: The molecular ion is expected to undergo characteristic fragmentation, providing further structural validation. Key fragmentation pathways include the loss of the bulky and labile Boc group and the loss of the bromine atom.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI to generate protonated molecules [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). If desired, perform tandem MS (MS/MS) on the molecular ion peaks (m/z 344/346) to confirm fragmentation patterns.

Data Interpretation and Summary

The characteristic isotopic pattern is the most definitive evidence from the mass spectrum.

| m/z (Mass/Charge Ratio) | Proposed Ion/Fragment | Notes |

| 344 / 346 | [M+H]⁺ | Molecular ion peaks showing the characteristic ~1:1 intensity ratio for a monobrominated compound.[9][11][12] This is the most crucial diagnostic feature. |

| 288 / 290 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. The 1:1 isotopic pattern is retained. |

| 244 / 246 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (as isobutylene and CO₂). This represents the deprotected amine and retains the bromine isotopic signature. |

| 265 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. This fragment will not show the isotopic doublet.[13] |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a hallmark fragment for any Boc-protected or t-butyl-containing compound.[14] |

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR and mass spectrometry. ¹H NMR confirms the presence and connectivity of all proton environments, from the distinct singlets of the methoxy and Boc groups to the complex multiplets of the propane backbone. ¹³C NMR complements this by verifying the carbon skeleton. Finally, mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition through the signature 1:1 isotopic doublet for bromine, while fragmentation analysis validates the presence of key functional groups. Together, these techniques provide a comprehensive and self-validating dataset essential for confirming the identity, structure, and purity of this important synthetic intermediate.

References

- Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Google Scholar.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

-

The M+1 & M+2 Peaks. Save My Exams. [Link]

-

Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Sparkle. [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry. [Link]

-

mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

(1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). The Natural Products Magnetic Resonance Database. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Madison Chemistry. [Link]

-

¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

Supplementary Information. RSC Publishing. [Link]

-

tert-butyl N-(3-bromopropyl)carbamate. PubChem. [Link]

-

1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Chegg. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-serine-L-proline-OMe 10. ResearchGate. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

tert-Butyl 3-bromopropylcarbamate. Chemsrc. [Link]

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate. [Link]

-

1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]

-

1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol. PubChem. [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. compoundchem.com [compoundchem.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. savemyexams.com [savemyexams.com]

- 13. m.youtube.com [m.youtube.com]

- 14. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of the versatile synthetic intermediate, 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane. This compound serves as a valuable building block in medicinal chemistry, particularly in the construction of chiral nitrogen-containing heterocycles and other complex molecular architectures relevant to drug discovery. This document will delve into detailed synthetic protocols, mechanistic considerations, and the strategic utilization of this intermediate in the development of novel therapeutic agents.

Introduction

This compound, a carbamate-protected amino-alkyl halide, has emerged as a significant intermediate in organic synthesis. Its structure incorporates several key features that render it highly useful for medicinal chemists: a Boc-protected amine that allows for controlled deprotection and subsequent functionalization, a chiral center at the C1 position that enables the synthesis of enantiomerically pure targets, and a terminal bromide that serves as a versatile handle for nucleophilic substitution and cyclization reactions. The presence of the 4-methoxyphenyl group can also influence the pharmacological properties of the final compounds. This guide will provide a detailed exploration of this valuable synthetic tool.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from commercially available precursors. Both racemic and enantioselective syntheses are crucial for its application in drug development.

Racemic Synthesis

A common strategy for the racemic synthesis involves a multi-step sequence starting from 4-methoxybenzaldehyde.

Workflow for Racemic Synthesis:

Figure 1: General workflow for the racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Step 1: Synthesis of 1-(4-methoxyphenyl)but-3-en-1-ol. To a solution of 4-methoxybenzaldehyde in anhydrous THF at 0 °C, a solution of allylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at room temperature until completion, then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate and purified by column chromatography.

-

Step 2: Synthesis of 4-Bromo-1-(4-methoxyphenyl)butan-1-ol. The allylic alcohol from Step 1 is subjected to anti-Markovnikov hydrobromination. This can be achieved using HBr and a radical initiator such as AIBN or by hydroboration-oxidation followed by bromination.

-

Step 3: Synthesis of 4-Bromo-1-(4-methoxyphenyl)butan-1-one. The secondary alcohol is oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation.

-

Step 4: Synthesis of this compound. The ketone is converted to the target compound via reductive amination. This can be accomplished by reacting the ketone with a source of ammonia followed by reduction and subsequent Boc protection, or directly using a reagent like tert-butyl carbamate under reductive conditions.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for the development of chiral drugs. This can be achieved through chiral resolution of the racemic mixture or, more efficiently, through asymmetric synthesis.

Workflow for Enantioselective Synthesis:

Figure 2: A conceptual workflow for enantioselective synthesis.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

A plausible route involves the asymmetric reduction of a suitable prochiral ketone precursor.

-

Asymmetric Reduction: A prochiral ketone, such as a derivative of 4-methoxyacetophenone, can be reduced enantioselectively using a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) catalyst to establish the stereocenter.

-

Chain Elongation and Functionalization: The resulting chiral alcohol can then be elaborated through a series of steps to introduce the three-carbon chain and the terminal bromide. This might involve nucleophilic opening of a chiral epoxide or a multi-step sequence of protection, chain extension, and functional group interconversions.

Physicochemical Properties and Spectroscopic Characterization

While a complete set of independently verified spectroscopic data for the title compound is not publicly available, expected characteristic data can be inferred from similar structures.

Table 1: Expected Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₅H₂₂BrNO₃ |

| Molecular Weight | 344.24 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 4.80-5.00 (m, 1H, CH-N), 3.80 (s, 3H, OCH₃), 3.30-3.50 (t, 2H, CH₂-Br), 2.00-2.20 (m, 2H, CH₂), 1.45 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃, ppm) | δ 155.5 (C=O, Boc), 159.0 (C-OMe), 134.0 (Ar-C), 128.0 (Ar-CH), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.0 (OCH₃), 54.0 (CH-N), 35.0 (CH₂), 32.0 (CH₂-Br), 28.5 (C(CH₃)₃) |

| Mass Spectrometry | Expected [M+Na]⁺ at m/z 367.06 |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, Boc), ~1250 (C-O stretch), ~650 (C-Br stretch) |

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and experimental conditions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its key functional groups: the terminal bromide and the Boc-protected amine.

Reactions at the Bromine-Bearing Carbon

The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities.

Diagram of Nucleophilic Substitution:

Figure 3: General scheme for nucleophilic substitution.

Common nucleophiles include amines, azides, cyanides, thiols, and carbanions. This reactivity is fundamental to its use as a building block for more complex molecules.

Intramolecular Cyclization

A particularly powerful application of this intermediate is in the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. Following deprotection of the Boc group, the liberated primary amine can act as an internal nucleophile, displacing the terminal bromide to form a cyclic amine.[1]

Workflow for Piperidine Synthesis:

Figure 4: Synthesis of a 2-arylpiperidine scaffold.